molecular formula C18H30O3 B12404460 Cox/5-lox-IN-1

Cox/5-lox-IN-1

Cat. No.: B12404460
M. Wt: 294.4 g/mol
InChI Key: JREPTBIQIWHIKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox/5-lox-IN-1 involves the design and creation of indole and indazole arylamide benzoic acid analogues . The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow synthesis and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Cox/5-lox-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

2-methoxy-6-undecylbenzene-1,4-diol

InChI

InChI=1S/C18H30O3/c1-3-4-5-6-7-8-9-10-11-12-15-13-16(19)14-17(21-2)18(15)20/h13-14,19-20H,3-12H2,1-2H3

InChI Key

JREPTBIQIWHIKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=CC(=C1)O)OC)O

Origin of Product

United States

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